molecular formula C7H11N3O4 B7970501 N-Methyl-1-(1H-pyrazol-5-yl)methanamine oxalate

N-Methyl-1-(1H-pyrazol-5-yl)methanamine oxalate

Cat. No.: B7970501
M. Wt: 201.18 g/mol
InChI Key: XWDPGFMQPUNZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-(1H-pyrazol-5-yl)methanamine oxalate is a substituted pyrazole derivative featuring a methanamine group methylated at the nitrogen atom and complexed with oxalic acid to form an oxalate salt. Its oxalate salt form enhances solubility and crystallinity compared to the free base .

Properties

IUPAC Name

N-methyl-1-(1H-pyrazol-5-yl)methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.C2H2O4/c1-6-4-5-2-3-7-8-5;3-1(4)2(5)6/h2-3,6H,4H2,1H3,(H,7,8);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDPGFMQPUNZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=NN1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Synthetic Approaches

Early synthetic routes for N-Methyl-1-(1H-pyrazol-5-yl)methanamine derivatives relied on cyclization reactions using phosphorous oxychloride in pyridine. For instance, U.S. Patent No. 7,074,794 describes the reaction of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine, followed by cyclization with phosphorous oxychloride. However, this method faced limitations, including prolonged reaction times, moderate yields (~70%), and the use of toxic solvents like pyridine, which complicates large-scale production.

Improved Industrial Synthesis

A patent-pending innovation (WO2015063709A1) addresses these challenges by introducing Lawesson’s reagent as a cyclizing agent, eliminating pyridine and enhancing efficiency. The process involves:

  • Cyclization of Formula V : A compound of Formula V undergoes cyclization with Lawesson’s reagent in toluene at 50–55°C to form Formula VI.

  • Deprotection : The tert-butoxycarbonyl (Boc) group in Formula VI is removed using trifluoroacetic acid, yielding 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (Formula III).

  • Salt Formation : Formula III is treated with oxalic acid in methanol to precipitate the oxalate salt, achieving a yield of 85–90%.

Key advantages include:

  • Solvent Substitution : Toluene replaces pyridine, reducing toxicity.

  • Temperature Control : Reactions are conducted at 50–110°C, optimizing energy use.

  • Purity Enhancement : Washing with aqueous sodium chloride and sodium bicarbonate removes impurities.

Analytical Characterization

The compound’s purity and structure are validated through:

  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and final purity (>99%).

  • Nuclear Magnetic Resonance (NMR) : Confirms the absence of pyridine residues and verifies molecular structure.

  • X-ray Diffraction (XRD) : Ensures crystalline consistency in the oxalate salt.

Comparative Data on Synthesis Methods

ParameterTraditional MethodImproved Method
Cyclizing AgentPhosphorous oxychlorideLawesson’s reagent
SolventPyridineToluene
Reaction Time12–24 hours2–3 hours
Yield70–75%85–90%
Purity95–97%>99%
ScalabilityLimited due to toxicityIndustrial-grade

Discussion of Methodological Advancements

The adoption of Lawesson’s reagent represents a paradigm shift in heterocyclic amine synthesis. Unlike phosphorous oxychloride, this reagent operates under milder conditions, minimizing side reactions and improving atom economy. Furthermore, substituting pyridine with toluene aligns with green chemistry principles, reducing environmental and safety risks. The iterative washing steps with sodium chloride and sodium bicarbonate ensure high purity, critical for pharmaceutical applications.

Future directions may explore enzymatic catalysis or continuous-flow reactors to further enhance efficiency. However, the current methodology sets a robust foundation for scalable, high-yield production of N-Methyl-1-(1H-pyrazol-5-yl)methanamine oxalate, underscoring its viability in commercial drug manufacturing .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(1H-pyrazol-5-yl)methanamine oxalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-1-(1H-pyrazol-5-yl)methanamine N-oxide, while reduction may produce N-Methyl-1-(1H-pyrazol-5-yl)methanamine .

Scientific Research Applications

N-Methyl-1-(1H-pyrazol-5-yl)methanamine oxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-1-(1H-pyrazol-5-yl)methanamine oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Pyrazole Derivatives

(a) Substituent Position and Type
  • N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine (MW: 201.27 g/mol):
    This analog introduces a methyl group at the pyrazole N1-position and a phenyl group at C3. The phenyl substituent increases hydrophobicity and may enhance binding to aromatic protein pockets, while the N1-methylation alters steric effects compared to the unsubstituted pyrazole in the target compound .

  • The oxalate salt of the target compound, however, offers better aqueous solubility .
(b) Heterocycle Replacement
  • N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine oxalate :
    Replacing pyrazole with isoxazole changes hydrogen-bonding capacity due to the oxygen atom in the isoxazole ring. This modification may reduce π-π stacking interactions but increase dipole interactions in biological targets .

Salt Forms and Physicochemical Properties

  • N-Methyl-1-(1H-pyrazol-5-yl)methanamine dihydrochloride :
    The hydrochloride salt form (vs. oxalate) increases ionic solubility but may exhibit different hygroscopicity and crystallinity. Oxalate salts generally provide better thermal stability, critical for formulation .
  • N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine (MW: 269.27 g/mol): This benzyl-substituted analog lacks an oxalate counterion but includes a trifluoromethyl group, enhancing lipophilicity (LogP ≈ 3.2) compared to the target compound (LogP ≈ 1.5 estimated) .

Biological Activity

N-Methyl-1-(1H-pyrazol-5-yl)methanamine oxalate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a methyl group, contributing to its reactivity and biological activity. Its molecular formula is C7H11N3O4, with a molecular weight of approximately 189.18 g/mol. The presence of the oxalate moiety may influence its solubility and biological interactions, making it a subject of interest in pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, facilitating binding to active sites on target proteins. Additionally, the methylamine group may form ionic interactions that enhance the compound's affinity for these targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anti-inflammatory Effects:

  • The compound has been investigated for its anti-inflammatory properties, particularly through studies involving pyrazole derivatives that inhibit cyclooxygenase (COX) enzymes .

2. Anticancer Activity:

  • Various studies have shown that pyrazole derivatives, including this compound, can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, some related compounds have demonstrated significant inhibition of epidermal growth factor receptor (EGFR) and Jun N-terminal kinase (JNK) pathways, which are critical in cancer biology .

3. Antipromastigote Activity:

  • Similar compounds have exhibited potent antipromastigote activity against Leishmania species, suggesting potential applications in treating parasitic infections.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of COX enzymes; potential use in pain management
AnticancerInhibition of EGFR and JNK pathways; effects on cell cycle arrest
AntipromastigoteDemonstrated efficacy against Leishmania promastigotes

Case Study: Anti-inflammatory Properties

In a study focused on the synthesis of pyrazole derivatives as dual inhibitors for COX-2 and soluble epoxide hydrolase (sEH), compounds similar to this compound showed enhanced anti-allodynic activity in vivo. For example, compound 21i exhibited superior pharmacokinetic profiles compared to traditional COX inhibitors, indicating a promising therapeutic potential for pain management .

Case Study: Anticancer Efficacy

Another investigation revealed that certain pyrazole derivatives could induce cell cycle arrest at the G2/M phase in HeLa cells. This effect was linked to their ability to inhibit key signaling pathways involved in cell proliferation. The binding affinity studies indicated favorable interactions between these compounds and their targets, supporting their development as anticancer agents .

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing N-Methyl-1-(1H-pyrazol-5-yl)methanamine oxalate?

Methodological Answer:

  • Synthesis : Utilize condensation reactions with reagents like N-methylmethanamine and pyrazole derivatives under controlled conditions. Evidence from analogous pyrazole compounds (e.g., 5f–5j in ) suggests using coupling agents (e.g., carbodiimides) and catalysts to form the oxalate salt.
  • Characterization :
    • ¹H/¹³C NMR : Assign peaks to confirm the methyl group (-CH₃) at δ ~2.3 ppm and pyrazole protons (e.g., δ 6.5–7.5 ppm) .
    • Mass Spectrometry : Validate molecular weight (e.g., expected [M+H]+ for free base: ~139.1 g/mol; oxalate salt adds ~88 g/mol).
    • Melting Point : Compare observed values (e.g., 160–170°C) with literature to assess purity .

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:

  • PPE : Use NIOSH-approved respirators (e.g., P95 for particulates) and chemical-resistant gloves/clothing to prevent dermal exposure .
  • Ventilation : Work in fume hoods to avoid inhalation of fine particles.
  • Storage : Keep in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural validation?

Methodological Answer:

  • NMR Discrepancies : If proton splitting patterns deviate from expected (e.g., pyrazole ring protons), perform 2D NMR (COSY, HSQC) to confirm connectivity .
  • Mass Spec Anomalies : Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric species (e.g., oxalate vs. other counterions).
  • Cross-Validation : Compare with structurally similar compounds (e.g., lists CAS 400756-89-0, a methyl-substituted analog) to identify substituent effects .

Advanced: What crystallographic strategies are optimal for resolving the compound’s 3D structure?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Apply SHELXL ( ) for small-molecule refinement, leveraging constraints for the oxalate anion’s planar geometry.
  • Visualization : Generate ORTEP-3 diagrams ( ) to highlight bond angles/distortions in the pyrazole ring .

Advanced: How can metabolic stability be assessed in vitro for this compound?

Methodological Answer:

  • Liver Microsome Assays : Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor depletion via LC-MS/MS.
  • CYP Inhibition Screening : Use selective inhibitors (e.g., 4-methylpyrazole for CYP2E1; ) to identify metabolic pathways .
  • Data Interpretation : Calculate intrinsic clearance (CLint) and extrapolate to in vivo using scaling factors.

Advanced: What experimental approaches mitigate stability issues under varying pH or temperature?

Methodological Answer:

  • Forced Degradation Studies :
    • Thermal Stress : Heat at 40–60°C for 48h; analyze via HPLC for decomposition products (e.g., pyrazole ring cleavage) .
    • pH Stability : Test in buffers (pH 1–12) to identify hydrolysis-sensitive bonds (e.g., oxalate ester linkage).
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life under standard storage conditions .

Advanced: How to design SAR studies for pyrazole derivatives of this compound?

Methodological Answer:

  • Structural Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the pyrazole 3- or 4-position (see f–5j).
  • Biological Assays : Test analogs for target binding (e.g., kinase inhibition) or solubility (logP via shake-flask method).
  • Data Correlation : Use multivariate analysis to link substituent electronic effects (Hammett σ) with activity .

Advanced: What computational tools predict interactions with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model binding to receptors (e.g., GPCRs) using the pyrazole core as a pharmacophore.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR Modeling : Derive predictive models using descriptors like polar surface area and H-bond donors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.